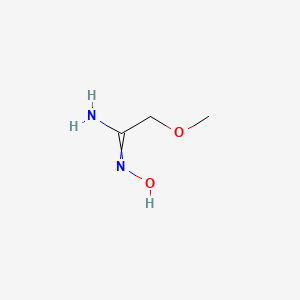

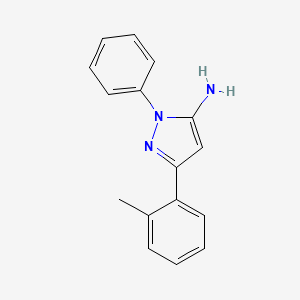

3-(2-甲基苯基)-1-苯基-1H-吡唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

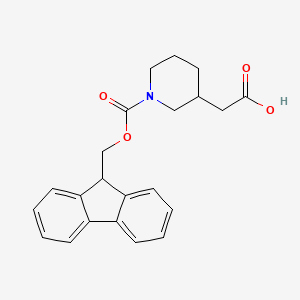

The compound 3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with its structure. Pyrazole derivatives have been extensively studied for their potential pharmacological properties, including their role as ligands in coordination chemistry and their application in various organic reactions .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of phenylhydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of related compounds such as 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine involves the formation of the pyrazole ring followed by functionalization at the appropriate positions . Similarly, the synthesis of 1-arylpyrazoles as σ(1) receptor antagonists demonstrates the importance of substituents on the pyrazole ring for biological activity, where the nature of the pyrazole substituents is crucial for activity . The synthesis of Schiff bases derived from pyrazolone compounds also involves the condensation of appropriate aldehydes with amines, showcasing the versatility of pyrazole derivatives in forming new compounds with potential biological activities .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the geometry and conformation of the molecule. For example, the crystal structure of 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine was determined using single-crystal X-ray diffraction, revealing the molecular and supramolecular structure of the compound . Theoretical explorations, such as those performed on 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, complement experimental results by providing insights into the electronic structure, molecular electrostatic potentials, and HOMO-LUMO gaps, which are indicative of chemical reactivity .

Chemical Reactions Analysis

Pyrazole derivatives participate in a variety of chemical reactions, which can be used to further modify the structure and introduce new functional groups. For instance, reactions of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazolin-5-one with amines and phenols demonstrate the reactivity of the methylene group in the 4-position of the pyrazole ring . Schiff base formation is another common reaction involving pyrazole derivatives, as seen in the synthesis of novel Schiff bases derived from 4-benzoyl pyrazolin-3-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as melting points, solubility, and photoluminescence, are influenced by their molecular structure. The phase behavior and fluorescent properties of pyrazole compounds can be quite unique, as seen in the case of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex, which exhibits a single crystal-to-crystal phase transition and aggregation-induced emission behavior . The thermal stability and weak interactions among neutral entities of Schiff base pyrazole derivatives have also been investigated, providing insights into their potential applications .

科学研究应用

化学合成和表征

对吡唑衍生物的研究,包括类似于3-(2-甲基苯基)-1-苯基-1H-吡唑-5-胺的化合物,突显了它们在化学合成过程中的重要性。研究表明,分子内氢键对吡唑衍生物的还原环化过程产生影响,在替代条件下如微波辐射下导致取代的1H-吡唑并[3,4-b]喹喔啉的形成,强调了理解化学反应性和键合对于高效合成的重要性(Szlachcic et al., 2020)。此外,从吡唑酮衍生物合成和表征席夫碱配体的研究已经展开,有助于了解互变异构平衡和晶体结构,这对于开发具有潜在应用的新化合物至关重要(Hayvalı等,2010)。

腐蚀抑制和抗菌活性

对吡唑和吡唑酮衍生物进行了评估,以了解它们的腐蚀抑制性能和抗菌活性。这些化合物在碱性介质中作为铜合金的腐蚀抑制剂表现出高效率,为传统抑制剂提供了替代方案(Sayed et al., 2018)。此外,合成的化合物显示出比传统杀菌剂更高的抗菌活性,突显了吡唑衍生物在生物技术应用中的潜力(Sayed et al., 2018)。

新型杂环化合物和催化

通过涉及吡唑衍生物的反应,已经实现了新型呋[3,2-e]吡唑并[3,4-b]吡嗪和相关杂环化合物的合成。这项工作为探索可能具有各种药理活性的新分子铺平了道路(El‐Dean等,2018)。此外,在水中使用磷酸氢铵二铵作为催化剂合成苯并[h]吡唑并[3,4-b]喹啉-5,10-二酮,展示了绿色化学方法在开发环境友好合成方法中的重要性(Wu et al., 2010)。

属性

IUPAC Name |

5-(2-methylphenyl)-2-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-12-7-5-6-10-14(12)15-11-16(17)19(18-15)13-8-3-2-4-9-13/h2-11H,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEZETVPZYHXIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401490 |

Source

|

| Record name | 3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

618092-66-3 |

Source

|

| Record name | 3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1308421.png)

![5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B1308426.png)

![5-[(Dibutylamino)methyl]-2-furohydrazide](/img/structure/B1308432.png)